molecular formula C9H19N B13181235 3-Methyl-2-propylpiperidine

3-Methyl-2-propylpiperidine

Cat. No.: B13181235
M. Wt: 141.25 g/mol
InChI Key: YWONHAVCGANMBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-propylpiperidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reduction of imines followed by cyclization. For instance, phenylsilane can promote the formation and reduction of imine, initiate cyclization, and reduce the piperidinone intermediate with an iron complex as a catalyst .

Industrial Production Methods: Industrial production methods for piperidine derivatives, including this compound, often involve hydrogenation of pyridine over a molybdenum disulfide catalyst . This method is efficient and widely used in large-scale production due to its cost-effectiveness and high yield.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2-propylpiperidine undergoes various chemical reactions, including:

    Oxidation: Conversion to N-oxides using oxidizing agents.

    Reduction: Reduction of imines to amines.

    Substitution: Nucleophilic substitution reactions at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.

Major Products:

    Oxidation: N-oxides.

    Reduction: Secondary amines.

    Substitution: N-alkylated or N-acylated piperidines.

Scientific Research Applications

3-Methyl-2-propylpiperidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-2-propylpiperidine involves its interaction with specific molecular targets and pathways. As a piperidine derivative, it may interact with neurotransmitter receptors, enzymes, or ion channels, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    2-Propylpiperidine: Another piperidine derivative with similar structural properties.

    N-Methylpiperidine: Differing by the presence of a methyl group on the nitrogen atom.

    Piperidine: The parent compound with a simpler structure.

Uniqueness: 3-Methyl-2-propylpiperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structural modifications can lead to variations in reactivity, stability, and biological activity compared to other piperidine derivatives .

Properties

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

3-methyl-2-propylpiperidine

InChI

InChI=1S/C9H19N/c1-3-5-9-8(2)6-4-7-10-9/h8-10H,3-7H2,1-2H3

InChI Key

YWONHAVCGANMBH-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(CCCN1)C

Origin of Product

United States

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